Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)-
CAS No.:
Cat. No.: VC17591041
Molecular Formula: C32H46N2S4
Molecular Weight: 587.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H46N2S4 |
|---|---|
| Molecular Weight | 587.0 g/mol |
| IUPAC Name | 6,8-bis(4-decylthiophen-2-yl)-3λ4,7-dithia-2,4-diazabicyclo[3.3.0]octa-1(8),2,3,5-tetraene |
| Standard InChI | InChI=1S/C32H46N2S4/c1-3-5-7-9-11-13-15-17-19-25-21-27(35-23-25)31-29-30(34-38-33-29)32(37-31)28-22-26(24-36-28)20-18-16-14-12-10-8-6-4-2/h21-24H,3-20H2,1-2H3 |
| Standard InChI Key | AZWNLYHQNNHHRA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCC1=CSC(=C1)C2=C3C(=C(S2)C4=CC(=CS4)CCCCCCCCCC)N=S=N3 |
Introduction
Structural and Molecular Characterization
Core Architecture and Substituent Effects
The molecular backbone of Thieno[3,4-c] thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)- consists of a fused bicyclic system: a thieno[3,4-c]thiadiazole core (Figure 1). This structure integrates a thiophene ring (a five-membered aromatic ring with one sulfur atom) fused to a thiadiazole ring (a five-membered heterocycle containing two nitrogen and one sulfur atom). The "SIV" designation indicates the oxidation state of the sulfur atom within the thiadiazole moiety, which adopts a tetravalent configuration.
The 4,6-positions of the core are substituted with 4-decyl-2-thienyl groups. These substituents serve dual purposes:
-
Solubility Enhancement: The decyl (C₁₀H₂₁) chains improve solubility in nonpolar solvents, facilitating processing in thin-film electronics.
-
Electronic Modulation: The electron-rich thienyl groups donate electron density to the core, altering the compound’s HOMO-LUMO gap and charge transport properties .
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₂H₄₆N₂S₄ | |
| Molecular Weight | 587.0 g/mol | |
| IUPAC Name | 6,8-bis(4-decylthiophen-2-yl)-3λ⁴,7-dithia-2,4-diazabicyclo[3.3.0]octa-1(8),2,3,5-tetraene | |
| Canonical SMILES | CCCCCCCCCCC1=CSC(=C1)C2=C3C(=C(S2)C4=CC(=CS4)CCCCCCCCCC)N=S=N3 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of Thieno[3,4-c][1, thiadiazole-2-SIV derivatives typically involves multi-step protocols:
-
Core Formation: Cyclocondensation of 3,4-diaminothiophene with sulfur-containing reagents (e.g., SCl₂) yields the thieno[3,4-c]thiadiazole scaffold .
-
Functionalization: Suzuki-Miyaura coupling introduces 4-decyl-2-thienyl groups at the 4,6-positions using palladium catalysts .
A key intermediate identified in related syntheses is 4,6-dibromo-thieno[3,4-c][1, thiadiazole-2-SIV (CAS 238756-91-7), which facilitates cross-coupling reactions .
Reactivity Profiles
-
Electrophilic Substitution: The electron-deficient thiadiazole core undergoes nitration and sulfonation at the 5-position .
-
Coordination Chemistry: The sulfur and nitrogen atoms act as ligands for transition metals, enabling applications in catalysis.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 157–158°C (hexane solvate) , suggesting moderate thermal stability suitable for solution-processed devices.
Electronic Properties
The compound’s optoelectronic behavior is dominated by its conjugated π-system:
-
Absorption Spectrum: λₘₐₓ ≈ 450 nm (visible region), attributed to π→π* transitions.
-
Bandgap Engineering: The HOMO-LUMO gap (~2.1 eV) is tunable via alkyl chain length and substituent positioning .
Table 2: Key Electronic Parameters
| Parameter | Value | Method | Source |
|---|---|---|---|
| HOMO Energy | -5.3 eV | Cyclic Voltammetry | |
| LUMO Energy | -3.2 eV | DFT Calculation | |
| Charge Carrier Mobility | 0.12 cm²/V·s | OFET Measurement |
Applications in Advanced Technologies
Organic Electronics
-
Photovoltaics: As a donor material in bulk heterojunction solar cells, the compound achieves power conversion efficiencies (PCE) of 6.8% when paired with PC₇₁BM.
-
Field-Effect Transistors (OFETs): Ambipolar transport behavior with electron/hole mobilities of 0.15/0.09 cm²/V·s enables complementary logic circuits .
Biomedical Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume